9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-3-2-6-20-14(12)18-15(13(11-21)16(20)22)19-7-4-17(5-8-19)23-9-10-24-17/h2-3,6,11H,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTRFTHTQPVVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Pyrido[1,2-a]pyrimidine Ring Construction: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine ring.
Functional Group Modifications: Introduction of the aldehyde and methyl groups is achieved through selective functional group transformations, often involving oxidation and alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrido-Pyrimidine Family
Compound 1 : 4-Chloro-9H-pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine (CAS: Not provided)
- Key Features : Chloro substituent at position 4; lacks the spirocyclic system and carbaldehyde group .
- Molecular Weight: Not explicitly stated, but estimated to be lower (~250–280 g/mol) due to simpler substituents.
- Functional Differences : The absence of the spirocyclic system reduces steric hindrance, while the chloro group may direct reactivity toward nucleophilic aromatic substitution.
Compound 2 : Spiro[pyrido[4,3-d]pyrimidine-8,3'-[1,2,4]triazolidine]-diones (e.g., 9a, 10a,b)
Functional Group Analogues
Compound 3 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Features: Imidazo[1,2-a]pyridine core with ester, nitrophenyl, and cyano groups .
- Molecular Weight : 561.51 g/mol.
- Functional Differences : Ester groups increase hydrophobicity, while the nitrophenyl group enhances electron-withdrawing effects, contrasting with the target compound’s aldehyde-driven electrophilicity.
Pharmaceutical Impurities
Compound 4 : 9-Hydroxyrisperidone (CAS: 144598-75-4)
- Key Features: Pyrido[1,2-a]pyrimidinone core with a hydroxy group and fluorobenzisoxazole substituents .
- Molecular Weight : ~400 g/mol.
- Functional Differences : The hydroxy group improves hydrogen-bonding capacity, while the fluorinated aromatic system enhances metabolic stability compared to the target compound’s spirocyclic system.
Comparative Data Table
Research Implications
- Synthetic Utility : The target compound’s aldehyde group enables derivatization via Schiff base formation, a feature absent in Compounds 1 and 4 .
- Biological Potential: The spirocyclic system may improve target binding affinity compared to less rigid analogues like Compound 3 .
- Pharmacokinetics : Higher molecular weight and polarity of Compounds 2 and 3 suggest reduced bioavailability relative to the target compound .
Biological Activity
The compound 9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 862199-79-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.35 g/mol. The structure features a pyrido-pyrimidine core fused with a spirocyclic moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as a ligand for sigma receptors and potential anticancer properties.
Sigma Receptor Binding
Recent studies have shown that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, similar to the compound , possess high affinity for sigma receptors. For instance, an analog demonstrated a binding affinity (K(i)) of 5.4 nM for sigma-1 receptors, indicating strong potential for neuropharmacological applications .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit tumor growth. In vitro studies using human carcinoma cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxic effects . The mechanism appears to involve modulation of sigma receptor pathways, which are implicated in cancer cell proliferation and survival.
Case Studies and Research Findings
- Sigma Receptor Ligands : In a study evaluating various piperidine derivatives, compounds structurally related to our target showed selective binding to sigma receptors and demonstrated potential for tumor imaging applications via PET imaging techniques .
- Anticancer Activity : A series of experiments conducted on human melanoma models indicated that compounds derived from the spirocyclic framework could effectively reduce tumor viability by inducing apoptosis in cancer cells .
- Pharmacokinetics : The pharmacokinetic profile of the compound suggests favorable absorption characteristics due to its moderate lipophilicity, which enhances its bioavailability .
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors such as pyrido[1,2-a]pyrimidine derivatives. Key steps include:
- Aldehyde functionalization : Introducing the carbaldehyde group via Vilsmeier-Haack or formylation reactions under controlled temperatures (40–60°C) .
- Spirocyclic incorporation : Coupling the 1,4-dioxa-8-azaspiro[4.5]decane moiety using nucleophilic substitution or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the pyrido[1,2-a]pyrimidine core (e.g., δ 8.5–9.5 ppm for aromatic protons) and spirocyclic ether (δ 3.5–4.5 ppm for oxygens) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., ESI+ mode) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ .
Q. How is purity assessed post-synthesis?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and retention time consistency .
- Melting Point Analysis : Compare observed values (e.g., 243–245°C) to literature data .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
- X-ray Crystallography : Refine structures using SHELXL to resolve ambiguities in bond lengths/angles .
- 2D NMR (HSQC/HMBC) : Correlate proton-carbon connectivity to validate spirocyclic and pyrimidine regions .
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature studies) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystal Packing Issues : The spirocyclic group may induce disorder; use slow evaporation (e.g., dichloromethane/methanol) to improve crystal quality .
- Data Collection : Optimize with synchrotron radiation for high-resolution (<1.0 Å) data. Refine using SHELXL and visualize with ORTEP-3 .
Q. How can reaction pathways be validated in multi-step syntheses?
- LCMS Monitoring : Track intermediates (e.g., m/z 658 [M+H]+ as in ) to confirm stepwise progression.
- Isotopic Labeling : Use 13C-labeled aldehydes to trace carbaldehyde incorporation via NMR .
Q. What computational methods predict biological target interactions?
- Molecular Docking : Simulate binding to kinases or GPCRs using AutoDock Vina; validate with in vitro assays (e.g., IC50 measurements) .
- MD Simulations : Assess conformational stability of the spirocyclic moiety in aqueous vs. lipid environments .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
